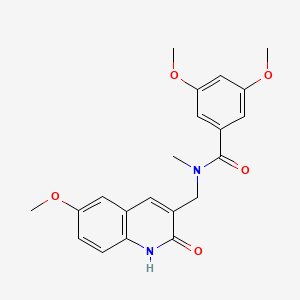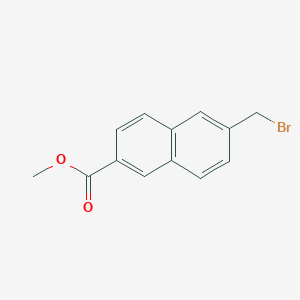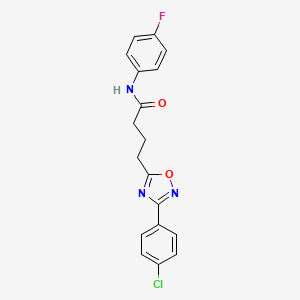
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide, also known as CPOPFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用機序
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide exerts its effects by inhibiting the activity of enzymes and signaling pathways involved in cancer cell growth, inflammation, and pain perception. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide also inhibits the activity of phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide has been shown to have a broad range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and analgesia. It has been shown to induce apoptosis in cancer cells through the activation of caspases, which are involved in the programmed cell death pathway. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide also reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide reduces pain sensitivity by inhibiting the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
実験室実験の利点と制限
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide has several advantages for use in laboratory experiments, including its specificity for COX-2 and PI3K/Akt/mTOR signaling pathway, which makes it a useful tool for studying these pathways. Additionally, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide has demonstrated potent anticancer, anti-inflammatory, and analgesic effects, which make it a promising candidate for further research. However, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide has some limitations, including its relatively low solubility in water and limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide. One area of research could focus on improving the bioavailability of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide as a combination therapy with other anticancer or anti-inflammatory drugs. Further studies could also investigate the potential of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide in other disease models, such as neurodegenerative diseases or autoimmune disorders. Finally, studies could investigate the potential of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide as a lead compound for the development of novel drugs with improved efficacy and specificity.
合成法
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide can be synthesized through a multistep synthetic route, which involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenyl hydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 4-chlorophenyl hydrazono ethyl acetoacetate. Subsequent reaction with 4-fluorobenzaldehyde and butyric anhydride yields 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide.
科学的研究の応用
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide has been studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and analgesic effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. It has also been shown to have analgesic effects by reducing pain sensitivity in animal models.
特性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c19-13-6-4-12(5-7-13)18-22-17(25-23-18)3-1-2-16(24)21-15-10-8-14(20)9-11-15/h4-11H,1-3H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGHQEWDNDWVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

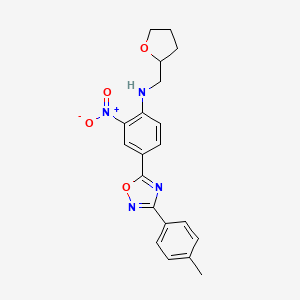
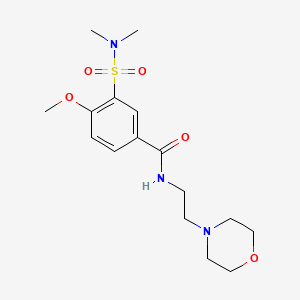
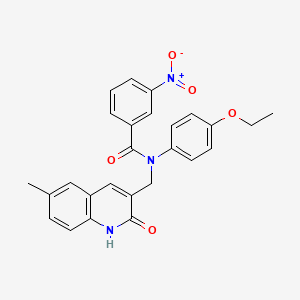


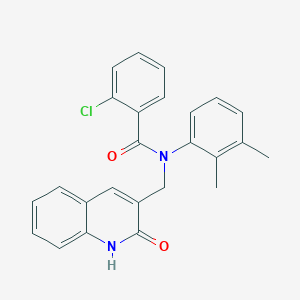
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7690451.png)
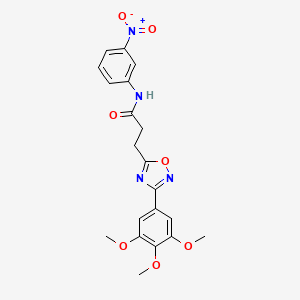
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7690471.png)
![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)benzamide](/img/structure/B7690477.png)

![3,4,5-triethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690496.png)
